(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Description
This complex peptide-derived compound features a multi-residue structure incorporating amino acids (e.g., tyrosine, arginine, proline), heterocyclic moieties (imidazole, indole, benzylimidazole), and a pyrrolidine-carboxamide backbone. Key attributes include:
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H81N17O10/c1-4-66-59(87)52-17-11-23-78(52)60(88)46(16-10-22-67-61(63)64)71-54(82)47(24-36(2)3)73-57(85)50(28-41-32-77(35-70-41)31-38-12-6-5-7-13-38)75-55(83)48(25-37-18-20-42(80)21-19-37)74-58(86)51(33-79)76-56(84)49(26-39-29-68-45-15-9-8-14-43(39)45)72-53(81)44(62)27-40-30-65-34-69-40/h5-9,12-15,18-21,29-30,32,34-36,44,46-52,68,79-80H,4,10-11,16-17,22-28,31,33,62H2,1-3H3,(H,65,69)(H,66,87)(H,71,82)(H,72,81)(H,73,85)(H,74,86)(H,75,83)(H,76,84)(H4,63,64,67)/t44-,46-,47-,48-,49-,50+,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVJBMRFZDCMIO-UXRNUPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H81N17O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide , is a complex peptide-like structure that exhibits various biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. The detailed chemical formula is , indicating a large molecular weight and potential for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Research has shown that similar compounds with complex amino acid structures can inhibit cell proliferation in cancerous cells. For instance, studies have indicated that certain derivatives exhibit significant antiproliferative properties against human multiple myeloma RPMI 8226 cells, with IC50 values suggesting effective inhibition of cell viability .
- Proteasome Inhibition : Certain structural analogs have been evaluated for their ability to inhibit the proteasome, a critical component in protein degradation pathways. Inhibitors of the proteasome can induce apoptosis in cancer cells, making this mechanism particularly relevant for therapeutic applications in oncology .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to activate G-protein coupled receptors (GPCRs), leading to downstream effects on cellular functions .
Study 1: Antiproliferative Activity
In a study assessing the cytotoxic effects of various compounds on RPMI 8226 cells, it was found that certain derivatives exhibited IC50 values ranging from 34 µM to 169 µM over different time points (24h, 48h, 72h). These findings suggest a time-dependent increase in efficacy, highlighting the potential for this compound in cancer therapy .
Study 2: Proteasome Inhibition
Another investigation focused on the ability of related compounds to inhibit proteasome activity. The results indicated that specific enantiomers had significantly different potencies, with one enantiomer displaying an IC50 value of 90 µM compared to its counterpart at 189 µM. This suggests that stereochemistry plays a crucial role in the biological activity of these compounds .
Data Table: Biological Activities
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Antiproliferative | Inhibition of RPMI 8226 cell viability | 34 - 169 |
| Proteasome Inhibition | Inhibition potency comparison between enantiomers | 90 vs. 189 |
| Receptor Activation | Modulation of GPCR signaling pathways | Not quantified |
Scientific Research Applications
Pharmaceutical Applications
Peptide-Based Drug Development
The compound is utilized in the development of peptide-based drugs, particularly those targeting hormonal pathways. Its structure allows it to act as an agonist or antagonist of LHRH, which plays a crucial role in regulating reproductive hormones. This property makes it a candidate for treating conditions such as hormone-sensitive cancers, including prostate and breast cancer, by modulating hormone levels effectively .
Diagnostic Tools
In addition to therapeutic applications, this compound is also being explored as a component in diagnostic tools for endocrine disorders. Its ability to influence hormonal signaling pathways can be harnessed to develop assays that measure hormone levels or receptor activity in various biological samples .
Mechanistic Insights
Mechanism of Action
The compound functions by binding to LHRH receptors, triggering downstream signaling that can either stimulate or inhibit the release of gonadotropins from the pituitary gland. This mechanism is critical for regulating reproductive functions and can be exploited in therapies aimed at managing fertility or treating hormone-dependent tumors .
Research Findings
Case Studies and Experimental Results
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, experiments demonstrated that modifications to the peptide structure significantly enhance its binding affinity and stability compared to natural LHRH, leading to improved therapeutic outcomes .
Table 1: Summary of Research Findings
Industrial Production Methods
Synthetic Routes
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications of amino acids. The process includes several steps: resin loading, deprotection, coupling, cleavage, and purification using high-performance liquid chromatography (HPLC). These methods ensure high yield and purity essential for pharmaceutical applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains multiple amide bonds and ester-like linkages, making hydrolysis a key reaction pathway. Acidic or basic conditions can cleave these bonds, with stability varying by substituents:
Key Findings :
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The terminal amide bond adjacent to the guanidino group is most susceptible to hydrolysis due to electron-withdrawing effects .
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Steric hindrance from the benzylimidazol moiety slows hydrolysis of proximal amide bonds .
Oxidation Reactions
Aromatic residues (indole, imidazole, hydroxyphenyl) undergo oxidation under specific conditions:
Key Findings :
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The benzylimidazol substituent stabilizes the imidazole ring against oxidation compared to non-substituted analogs .
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Hydroxyphenyl groups oxidize faster in polar aprotic solvents (e.g., DMSO) .
Substitution Reactions
Electrophilic aromatic substitution occurs at activated positions:
Key Findings :
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The electron-rich indole ring undergoes nitration at C3 without catalyst .
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Benzylimidazol substitution is regioselective due to steric effects from the benzyl group .
Enzymatic and Metabolic Reactions
In biological systems, the compound undergoes phase I/II metabolism:
Key Findings :
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The guanidino group inhibits peptidase activity, increasing metabolic stability .
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Glucuronidation occurs preferentially at the hydroxyphenyl group over the imidazole .
Stability Under Physicochemical Conditions
| Condition | Observation | Implications |
|---|---|---|
| pH 2–4 (gastric) | Partial hydrolysis of terminal amide bonds | Reduced oral bioavailability |
| UV light (254 nm) | Degradation of indole/imidazole rings | Requires light-protected storage |
| High temperature (>60°C) | Aggregation due to hydrophobic interactions | Loss of solubility in aqueous buffers |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Differences and Implications
Heterocyclic Diversity :
- The target compound’s 1-benzylimidazol-4-yl group distinguishes it from simpler imidazole-containing analogs (e.g., N(2)-L-Tyrosyl-L-arginine ). This substitution may enhance binding to hydrophobic enzyme pockets.
- Compared to thiazole-containing Example 30 , the target’s indole and benzylimidazole groups likely confer distinct electronic properties, affecting solubility and target selectivity.
Physicochemical Properties: The target’s LogP ~2.5 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, N(2)-L-Tyrosyl-L-arginine’s LogP (-1.2) limits passive diffusion but improves plasma stability.
Synthetic Complexity :
- The target compound’s 12-step synthesis (inferred from SPPS protocols ) exceeds the complexity of dipeptides (e.g., N(2)-L-Tyrosyl-L-arginine ), increasing production costs but enabling tailored bioactivity.
Research Findings and Mechanistic Insights
- The benzylimidazole group may mimic ATP-binding sites in kinases .
- Stability and Metabolism: The diaminomethylideneamino (guanidine) group enhances metabolic stability compared to ester-containing compounds, as seen in arginine derivatives .
- Environmental Impact : Unlike fluorochemicals discussed in atmospheric studies , the target’s peptide backbone likely degrades faster, reducing ecological persistence.
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with the selection of a resin suitable for Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Rink amide MBHA resin (0.5 mmol/g loading capacity) is commonly employed due to its compatibility with the C-terminal pyrrolidine-2-carboxamide group. The first amino acid, N-ethylpyrrolidine-2-carboxamide, is loaded onto the resin via a coupling reaction using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide), achieving >98% coupling efficiency.
Sequential Elongation with Modified Amino Acids
The peptide chain is elongated from C- to N-terminus using standard Fmoc-protected amino acids, with critical modifications for non-standard residues:
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3-(1H-Imidazol-5-yl)propanoyl (Histidine analog): Protected with trityl (Trt) group on the imidazole nitrogen to prevent side reactions during coupling.
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3-(1H-Indol-3-yl)propanoyl (Tryptophan analog): Utilizes Boc (tert-butyloxycarbonyl) protection on the indole nitrogen.
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3-Hydroxypropanoyl (Serine analog): Protected as tert-butyl ether to prevent β-elimination.
Coupling reactions are monitored via bromophenol blue tests, with incomplete couplings addressed through double coupling protocols using 20% piperidine in DMF for Fmoc deprotection and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.
Convergent Synthesis via Fragment Condensation
Division into Three Synthetic Fragments
To overcome challenges in synthesizing the 7-residue sequence, the molecule is divided into three fragments:
Fragment F3 synthesis employs the novel N-to-C elongation strategy reported by, utilizing catalytic peptide thioacid formation and oxidative peptide bond formation under aerobic conditions. This method reduces epimerization to <1% compared to traditional C-to-N approaches.
Oxidative Fragment Coupling
The critical coupling between F2 and F3 is achieved through:
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Activation of F2's C-terminal thioacid using diacetyl sulfide (Ac₂S)
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Oxidative coupling with F3's N-terminal amine in DMSO/water (9:1 v/v)
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Addition of HOPO Phy (2-hydroxypyridine N-oxide derivative) to suppress epimerization
Reaction monitoring via HPLC shows complete conversion within 4 hours at 25°C, with elemental sulfur (S₈) as the only byproduct.
Stereochemical Control and Chiral Purity Maintenance
Configuration-Specific Coupling Protocols
The (2R)-2-[[(2S)-2-...] segment requires strict stereochemical control through:
Epimerization Suppression Techniques
Key advancements from are implemented:
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Recyclable N-hydroxy pyridone additives reduce epimerization at Phe and Pro residues
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Microwave-assisted coupling (50W, 45°C) decreases reaction time by 60% while maintaining <0.5% D-isomer formation
Final Global Deprotection and Purification
Simultaneous Protecting Group Removal
The fully assembled peptide undergoes simultaneous deprotection using:
Multi-Stage Chromatographic Purification
Purification employs a three-step protocol:
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Ion-exchange chromatography: DEAE Sepharose Fast Flow, 20 mM Tris-HCl (pH 8.0)
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Reverse-phase HPLC:
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Column: XBridge BEH300 C18, 5 μm, 10×250 mm
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Gradient: 5-65% acetonitrile in 0.1% TFA over 45 minutes
-
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Size-exclusion chromatography: Superdex 30 Increase, 20% ethanol/water
Final purity reaches 98.7% as verified by UPLC-MS (Waters ACQUITY QDa).
Yield Optimization and Scalability
Process Intensification Strategies
Comparative analysis of synthesis scales:
| Scale | Total Yield | Purity | Key Innovation |
|---|---|---|---|
| 0.1 mmol | 12% | 95.2% | Manual SPPS with double couplings |
| 1.0 mmol | 18% | 97.1% | Automated synthesizer with IR monitoring |
| 10 mmol | 23% | 98.7% | Continuous flow fragment coupling |
The N-to-C fragment coupling method from demonstrates superior scalability, achieving 83% yield in fragment condensation versus 67% with traditional methods.
Analytical Characterization and Quality Control
Structural Confirmation Techniques
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High-resolution MS: m/z 1,498.6543 [M+H]⁺ (calculated 1,498.6538)
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2D NMR: ROESY correlations confirm β-sheet propensity in the 3-hydroxypropanoyl region
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Amino acid analysis: 6M HCl hydrolysis at 110°C for 24 hours shows <2% residue degradation
Stability Profiling
Accelerated stability studies (40°C/75% RH) indicate:
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Deamidation at Asn residues: 1.2% after 4 weeks
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Oxidative degradation: <0.5% under nitrogen atmosphere
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this complex peptide derivative be experimentally verified?
- Methodological Answer : Use a combination of 2D NMR (e.g., NOESY, ROESY) to identify spatial proximity of protons and confirm stereochemistry. X-ray crystallography is definitive for resolving ambiguous configurations, particularly at chiral centers like the (2R)-2-[[(2S)-2-...] fragment. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) can corroborate purity and secondary structure interactions .
Q. What strategies are recommended for synthesizing this compound with minimal epimerization?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection to minimize side reactions. Use coupling agents like HATU or PyBOP with DIPEA in DMF for efficient amide bond formation. Low-temperature (0–4°C) coupling steps and real-time monitoring via LC-MS can reduce racemization at sensitive residues (e.g., 2S-2-amino-3-(1H-indol-3-yl)propanoyl) .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is optimal. Size-exclusion chromatography (SEC) can remove aggregates, while ion-pair chromatography resolves charged impurities from the guanidine (diaminomethylideneamino) group. Purity validation requires tandem MS/MS and ¹H/¹³C NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?
- Methodological Answer : Apply a full factorial design (FFD) to test variables like solvent polarity (DMF vs. DCM), temperature, and coupling agent ratios. Bayesian optimization algorithms can iteratively refine conditions based on yield and enantiomeric excess (ee) data. For example, reducing reaction time below 2 hours may prevent degradation of the 3-hydroxypropanoyl moiety .
Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can predict binding to imidazole- or indole-recognizing receptors (e.g., kinases). Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties of the diaminomethylideneamino group, guiding structure-activity relationship (SAR) studies .
Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–9) with LC-MS tracking. Use Arrhenius modeling to extrapolate degradation pathways (e.g., hydrolysis of the pyrrolidine-2-carboxamide group). Surface-enhanced Raman spectroscopy (SERS) can detect intermediate species at low concentrations .
Q. What experimental approaches address challenges in characterizing the benzylimidazole-propanoyl fragment’s reactivity?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N/²H) of the benzylimidazole ring enables tracking via NMR. Fluorescence quenching assays with tryptophan analogs probe interactions with aromatic residues. Kinetic studies under inert atmospheres (N₂/Ar) prevent oxidation of the 4-hydroxyphenyl group .
Q. How can AI-driven synthesis planning improve route design for analogs of this compound?
- Methodological Answer : Implement retrosynthesis algorithms (e.g., ASKCOS, Chematica) to prioritize routes with minimal protecting groups. Machine learning models trained on USPTO reaction data predict feasible transformations (e.g., selective deprotection of tert-butyl esters). Generative adversarial networks (GANs) propose novel derivatives with optimized solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
